4-Hydroxytestosterone
Overview
Description
4-Hydroxytestosterone is testosterone substituted with a hydroxy group on the fourth carbon atom . It is an anabolic steroid with no therapeutic indications, which is prohibited from use in sports by the World Anti-Doping Agency . It was first patented in 1955 by G.D Searle & Company .
Molecular Structure Analysis
The molecular formula of this compound is C19H28O3 . Its average mass is 304.424 Da and its monoisotopic mass is 304.203857 Da . The structure of this compound includes 25 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ketone(s) (aliphatic), 2 hydroxyl group(s), and 1 secondary alcohol(s) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C19H28O3, average mass 304.424 Da, and monoisotopic mass 304.203857 Da .Scientific Research Applications
Metabolism and Identification of Urinary Metabolites
4-Hydroxytestosterone is investigated for its metabolic products, which are significant in the context of doping in sports. Kohler et al. (2007) conducted studies involving oral applications of this compound to healthy male volunteers, followed by analysis of urine samples to identify phase-I and phase-II metabolites. These studies are critical for understanding how this compound is metabolized in the human body and for developing tests to detect its misuse in sports (Kohler et al., 2007).
Biosynthesis in Human Fetal Liver
Research by Gustafsson and Lisboa (1968) demonstrated the ability of human fetal liver microsomes to biosynthesize 6β-hydroxytestosterone from testosterone. This discovery is significant as it sheds light on the metabolic pathways and enzymatic activities in fetal development (Gustafsson & Lisboa, 1968).
Transdermal Formulations for Antineoplastic Activity
A transdermal formulation containing this compound has been developed with potential antineoplastic activity, particularly in the treatment of estrogen-dependent tumor cells. This formulation allows for continuous release into the bloodstream and prevents first-pass metabolism by the liver, making it a promising avenue for cancer treatment research (Definitions, 2020).
Androgen and Estrogen Receptor Mediated Activities
Keiler et al. (2018) studied the androgenic and estrogenic effects of this compound and its metabolites, revealing their potential impacts on hormone receptors. This research is important for understanding the broader implications of this compound on hormonal activities and could be relevant in therapeutic contexts (Keiler et al., 2018).
Clinical Trials in Breast Cancer
This compound (CR1447) has been evaluated in clinical trials for its safety and efficacy in treating breast cancer. Zweifel et al. (2017) conducted a phase I trial to determine the appropriate dosing and observed that CR1447 is well tolerated and shows potential as a single-agent therapy in breast cancer treatment (Zweifel et al., 2017).
Influence on Renal Dysfunction and Hypertension
Pingili et al. (2016) studied the role of 6β-hydroxytestosterone, a metabolite of this compound, in renal dysfunction and hypertension. Their research indicates that this metabolite contributes to the development of hypertension and renal issues, suggesting a potential target for treating these conditions (Pingili et al., 2016).
Mechanism of Action
4-Hydroxytestosterone is a fat-soluble compound which can cross the lipid bilayers of cell membranes to enter the cytoplasm of cells . In the cytoplasm, this compound can bind to an androgen receptor, which then gets transported to the nucleus of the cell to alter protein transcription and translation . Anabolic steroids are believed to increase muscle mass by increasing the production of proteins, as well as by reducing the effects of the stress hormone cortisol, which is known to promote muscle breakdown .
Future Directions
There is ongoing research into the potential uses of 4-Hydroxytestosterone. For example, a transdermal formulation containing this compound, a steroidal aromatase inhibitor (AI) and androgen receptor (AR) antagonist, is being investigated for potential antineoplastic activity . This suggests that this compound may have future applications in the treatment of certain types of cancer .
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,16,21-22H,3-10H2,1-2H3/t11-,12-,13-,16-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOIJSIMMIDHMO-FBPKJDBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@]34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902477 | |
Record name | 4,17beta-Dihydroxy-4-androstene-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
4-hydroxytestosterone is a fat soluble compound which can cross the lipid bilayers of cell membranes to enter the cytoplasm of cells. In the cytoplasm, 4-hydroxytestosterone can bind to an androgen receptor, which then gets transported to the nucleus of the cell to alter protein transcription and translation. Ananolic steroids are believed to increase muscle mass by increasing the production of proteins, as well as by reducing the effects of the stress hormone cortisol, which is known to promote muscle breakdown. It is postulated that other steroid hormones (glucocorticoids) may also be inhibited by anabolic steroids in order to prevent muscle catabolism. [wiki] | |
Record name | 4-Hydroxytestosterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01485 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
2141-17-5 | |
Record name | 4-Hydroxytestosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2141-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,17beta-Dihydroxy-4-androstene-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002141175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxytestosterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01485 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4,17beta-Dihydroxy-4-androstene-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYTESTOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/912GOZ167T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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